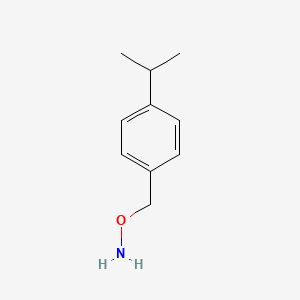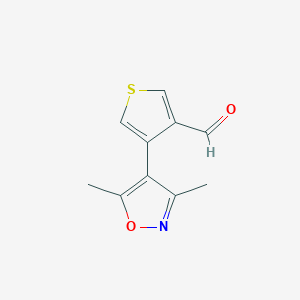![molecular formula C38H34Cl2OP2 B13154777 [Oxybis(methylene)]bis(triphenylphosphanium) dichloride CAS No. 55338-02-8](/img/structure/B13154777.png)
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is a chemical compound with the molecular formula C38H34Cl2O2P2. It is a phosphonium salt that features two triphenylphosphonium groups connected by an oxybis(methylene) bridge. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride typically involves the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
Step 1: Triphenylphosphine reacts with formaldehyde to form a methylene-bridged intermediate.
Step 2: The intermediate is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of triphenylphosphine and formaldehyde are handled in bulk.
Reactor Design: Specialized reactors are used to maintain the required reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by:
Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes.
Membrane Interaction: Altering membrane permeability and disrupting cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Tetraphenylphosphonium chloride: A related phosphonium salt.
Uniqueness
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is unique due to its oxybis(methylene) bridge, which imparts distinct reactivity and properties compared to other phosphonium salts. This structural feature allows for unique applications in catalysis and materials science.
Propiedades
Número CAS |
55338-02-8 |
|---|---|
Fórmula molecular |
C38H34Cl2OP2 |
Peso molecular |
639.5 g/mol |
Nombre IUPAC |
triphenyl(triphenylphosphaniumylmethoxymethyl)phosphanium;dichloride |
InChI |
InChI=1S/C38H34OP2.2ClH/c1-7-19-33(20-8-1)40(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-39-32-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2 |
Clave InChI |
KAXSBQJIDODNLG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[P+](COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)


![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)




![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)




